
4-(3-Hydroxyanilino)-4-oxo-2-butenoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Hydroxyanilino)-4-oxo-2-butenoic acid, also known as HABA, is a chemical compound that is widely used in scientific research. It is a derivative of salicylic acid and has a wide range of applications in the field of biochemistry and molecular biology.
科学研究应用
4-(3-Hydroxyanilino)-4-oxo-2-butenoic acid is widely used in scientific research as a reagent for the determination of proteins. It is used in the Bradford assay, which is a commonly used method for protein quantification. This compound reacts with the amino acid residues of proteins, resulting in a color change that can be measured spectrophotometrically. This compound is also used in the determination of serum albumin, which is an important marker for liver and kidney function.
作用机制
The mechanism of action of 4-(3-Hydroxyanilino)-4-oxo-2-butenoic acid is based on its ability to react with amino acid residues of proteins. This compound contains a chromophore that absorbs light at a specific wavelength. When this compound reacts with proteins, the chromophore becomes more exposed, resulting in a shift in the absorption spectrum. This shift can be measured spectrophotometrically and is used to determine the concentration of proteins.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on living organisms. It is a non-toxic compound and is considered safe for use in laboratory experiments.
实验室实验的优点和局限性
The main advantage of using 4-(3-Hydroxyanilino)-4-oxo-2-butenoic acid in laboratory experiments is its high sensitivity and specificity for protein quantification. It is a relatively simple and inexpensive method that can be used to determine protein concentrations in a wide range of samples. However, this compound has some limitations. It is not suitable for the determination of low concentrations of proteins, and it can interfere with other substances in the sample.
未来方向
There are several future directions for the use of 4-(3-Hydroxyanilino)-4-oxo-2-butenoic acid in scientific research. One possible direction is the development of new assays for the determination of specific proteins. This compound can be modified to target specific amino acid residues, allowing for the selective determination of certain proteins. Another possible direction is the use of this compound in the development of new diagnostic tools for the detection of diseases. This compound can be used to determine the concentration of specific proteins in biological samples, which can be used as a diagnostic marker for certain diseases.
Conclusion:
In conclusion, this compound is a widely used reagent in scientific research. It is a simple and inexpensive method for the determination of protein concentrations in biological samples. This compound has no known biochemical or physiological effects and is considered safe for use in laboratory experiments. There are several future directions for the use of this compound in scientific research, including the development of new assays for the determination of specific proteins and the use of this compound in the development of new diagnostic tools for the detection of diseases.
合成方法
4-(3-Hydroxyanilino)-4-oxo-2-butenoic acid can be synthesized by the reaction of salicylic acid with 3-aminophenol in the presence of acetic anhydride. The resulting compound is then oxidized with potassium permanganate to obtain this compound. The synthesis of this compound is a relatively simple process, and the compound can be obtained in high yields.
属性
分子式 |
C10H9NO4 |
|---|---|
分子量 |
207.18 g/mol |
IUPAC 名称 |
(E)-4-(3-hydroxyanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H9NO4/c12-8-3-1-2-7(6-8)11-9(13)4-5-10(14)15/h1-6,12H,(H,11,13)(H,14,15)/b5-4+ |
InChI 键 |
VQMUMKLDPCHPPU-SNAWJCMRSA-N |
手性 SMILES |
C1=CC(=CC(=C1)O)NC(=O)/C=C/C(=O)O |
SMILES |
C1=CC(=CC(=C1)O)NC(=O)C=CC(=O)O |
规范 SMILES |
C1=CC(=CC(=C1)O)NC(=O)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



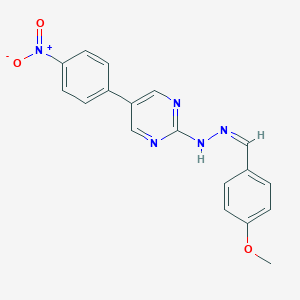
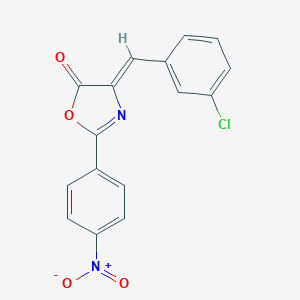


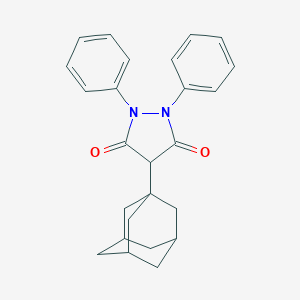
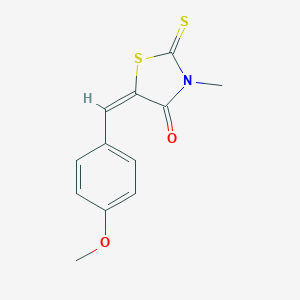
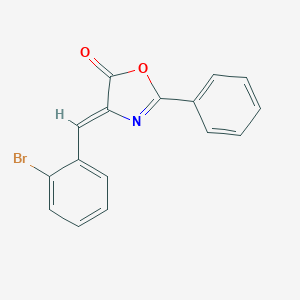
![2-(acetyloxy)-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B274260.png)

![(6E)-6-[[2-(4-methylphenyl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B274264.png)
![1-(2,4,5-Trimethylphenyl)ethanone [1-(2,4,5-trimethylphenyl)ethylidene]hydrazone](/img/structure/B274266.png)
![N-{4-[(3,4-dimethoxybenzylidene)amino]phenyl}acetamide](/img/structure/B274267.png)

![4-[[(Z)-(2-oxonaphthalen-1-ylidene)methyl]amino]benzoic acid](/img/structure/B274274.png)